molecular formula C9H10N2O3 B1517085 2-[(3-Hydroxyphenyl)formamido]acetamide CAS No. 1019353-72-0

2-[(3-Hydroxyphenyl)formamido]acetamide

Cat. No. B1517085
M. Wt: 194.19 g/mol
InChI Key: PBRAZFGTELTCJA-UHFFFAOYSA-N
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Description

2-[(3-Hydroxyphenyl)formamido]acetamide, also known as HFAA, is an organic compound with a molecular formula of C9H10N2O3 . It has a molecular weight of 194.19 . The IUPAC name for this compound is N-(2-amino-2-oxoethyl)-3-hydroxybenzamide .


Molecular Structure Analysis

The InChI code for 2-[(3-Hydroxyphenyl)formamido]acetamide is 1S/C9H10N2O3/c10-8(13)5-11-9(14)6-2-1-3-7(12)4-6/h1-4,12H,5H2,(H2,10,13)(H,11,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-[(3-Hydroxyphenyl)formamido]acetamide is a powder that is stored at room temperature .

Scientific Research Applications

Ecotoxicity and Degradation Studies

  • A study on the degradation by-products of acetaminophen in aqueous media revealed the formation of toxic sub-products like 2-hydroxy-4-(N-acetyl) aminophenol during the electrochemical treatment. This process led to the conversion of eco-toxic and bio-refractory properties of the initial molecule into non-toxic compounds after treatment, demonstrating a relationship between the degradation pathway and the global toxicity evolution of the solution (Le et al., 2017).

Pharmaceutical Analysis and Synthesis

  • Research on the aqueous chlorination of atenolol, a drug, resulted in the production of 2-(4-(3-formamido-2-hydroxypropoxy)phenyl) acetamide among other products. These chlorinated products showed phytotoxic activity, illustrating the importance of understanding the chemical reactions of pharmaceuticals in water treatment processes (DellaGreca et al., 2009).

Photocatalytic Performance

  • A study on carbon atom self-doped g-C3 N4 or nitrogen vacancy-modified g-C3 N4 found that the structures, which involved acetamide, showed remarkably improved visible-light photocatalytic performance in the oxidation of emerging organic pollutants. This highlights the role of acetamide-based compounds in enhancing photocatalytic redox performance (Zhang et al., 2023).

Chemoselective Acetylation in Drug Synthesis

  • The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was studied as part of the synthesis process for antimalarial drugs. This research provides insight into the synthesis methods of related compounds (Magadum & Yadav, 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-8(13)5-11-9(14)6-2-1-3-7(12)4-6/h1-4,12H,5H2,(H2,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRAZFGTELTCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Hydroxyphenyl)formamido]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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